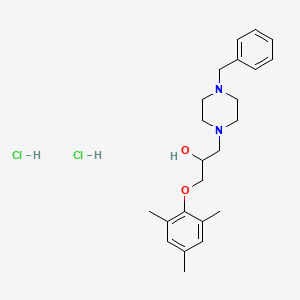![molecular formula C20H24BrNO3 B5218304 ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate](/img/structure/B5218304.png)
ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate, also known as BBA, is a chemical compound that has been extensively researched for its potential use in various scientific applications. BBA is a derivative of adamantanecarboxylic acid and has a unique structure that makes it a promising candidate for drug discovery and development.
Applications De Recherche Scientifique
Ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has been extensively studied for its potential use in drug discovery and development. It has been shown to have promising anti-cancer properties, specifically against breast cancer cells. ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. Additionally, ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has been studied for its potential use in treating viral infections, such as influenza.
Mécanisme D'action
The mechanism of action of ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate is not fully understood, but it is believed to work through multiple pathways. ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has been shown to inhibit the activity of various enzymes, including proteasomes and histone deacetylases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has also been shown to reduce inflammation and modulate the immune system. Additionally, ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate in lab experiments is its unique structure, which makes it a promising candidate for drug discovery and development. Additionally, ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has been extensively studied and has a well-established synthesis method. However, one limitation of using ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines.
Orientations Futures
There are many potential future directions for research on ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Additionally, research could focus on ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate's potential use in treating Alzheimer's disease and other neurodegenerative disorders. Furthermore, research could investigate the potential use of ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate in treating viral infections, such as influenza. Overall, ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has shown promising results in various scientific applications and warrants further research.
Méthodes De Synthèse
The synthesis of ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate involves the reaction of 3-bromobenzoyl chloride with ethyl adamantanecarboxylate in the presence of a base. The resulting compound is then purified through column chromatography to obtain pure ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate. This synthesis method has been optimized for high yield and purity and is widely used in research laboratories.
Propriétés
IUPAC Name |
ethyl 4-[(3-bromobenzoyl)amino]adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO3/c1-2-25-19(24)20-9-12-6-14(10-20)17(15(7-12)11-20)22-18(23)13-4-3-5-16(21)8-13/h3-5,8,12,14-15,17H,2,6-7,9-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIZQSJHWUWRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC3CC(C1)C(C(C3)C2)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-bromobenzoyl)amino]adamantane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B5218225.png)
![5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5218230.png)



![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]-N'-phenylthiourea](/img/structure/B5218253.png)
![methyl [5-(N-methylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5218261.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5218267.png)
![ethyl 2-methyl-4-[(2-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5218289.png)
![2-[2-(2-methylbenzoyl)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5218292.png)

![4-methyl-3-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B5218302.png)
![1-benzyl 2-[2-(4-biphenylyl)-2-oxoethyl] 1,2-pyrrolidinedicarboxylate](/img/structure/B5218317.png)